Zolmitriptan Zolmitriptan Zolmitriptan is a member of the class of tryptamines that is N,N-dimethyltryptamine in which the hydrogen at position 5 of the indole ring has been replaced by a [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl group. A serotonin 5-HT1 B and D receptor agonist, it is used for the treatment of migraine. It has a role as a serotonergic agonist, a vasoconstrictor agent and an anti-inflammatory drug. It is a member of tryptamines and an oxazolidinone. It is functionally related to a N,N-dimethyltryptamine.
Zolmitriptan is a member of the triptan class of 5-hydroxytryptamine(5-HT)1B/1D/(1F) receptor agonists used to treat acute migraine. [Sumatriptan] was the first triptan to be developed, but had poor oral bioavailability and lipophilicity. This led to the development of second-generation triptans, including [almotriptan], [eletriptan], [frovatriptan], [naratriptan], [rizatriptan], and zolmitriptan. Triptans can be administered alone or in combination with an NSAID like [naproxen], and represent the current "gold standard" for acute migraine treatment. Zolmitriptan was first approved by the FDA for sale by Zeneca Pharmaceuticals under the trade name Zomig® on November 25, 1997. It is currently available in both tablet and nasal spray forms.
Zolmitriptan is a Serotonin-1b and Serotonin-1d Receptor Agonist. The mechanism of action of zolmitriptan is as a Serotonin 1b Receptor Agonist, and Serotonin 1d Receptor Agonist.
Zolmitriptan is a member of the triptan class of agents with anti-migraine properties. Zolmitriptan selectively binds to and activates serotonin (5-HT) 1B receptors expressed in intracranial arteries and 5-HT 1D receptors located on peripheral trigeminal sensory nerve terminals in the meninges and central terminals in brainstem sensory nuclei. Receptor binding results in constriction of cranial vessels, reduction of vessel pulsation and inhibition of nociceptive transmission, thereby providing relief of migraine headaches. Zolmitriptan may also relieve migraine headaches by inhibition of pro-inflammatory neuropeptide release.
Zolmitriptan is only found in individuals that have used or taken this drug. It is a synthetic tryptamine derivative and appears as a white powder that is readily soluble in water. Zolmitriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction. Current theories proposed to explain the etiology of migraine headache suggest that symptoms are due to local cranial vasodilatation and/or to the release of sensory neuropeptides (vasoactive intestinal peptide, substance P and calcitonin gene-related peptide) through nerve endings in the trigeminal system. The therapeutic activity of zolmitriptan for the treatment of migraine headache can most likely be attributed to the agonist effects at the 5HT1B/1D receptors on intracranial blood vessels (including the arterio-venous anastomoses) and sensory nerves of the trigeminal system which result in cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.
Brand Name: Vulcanchem
CAS No.: 139264-17-8
VCID: VC20742228
InChI: InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1
SMILES: CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol

Zolmitriptan

CAS No.: 139264-17-8

VCID: VC20742228

Molecular Formula: C16H21N3O2

Molecular Weight: 287.36 g/mol

* For research use only. Not for human or veterinary use.

Zolmitriptan - 139264-17-8

Description Zolmitriptan is a member of the class of tryptamines that is N,N-dimethyltryptamine in which the hydrogen at position 5 of the indole ring has been replaced by a [(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl group. A serotonin 5-HT1 B and D receptor agonist, it is used for the treatment of migraine. It has a role as a serotonergic agonist, a vasoconstrictor agent and an anti-inflammatory drug. It is a member of tryptamines and an oxazolidinone. It is functionally related to a N,N-dimethyltryptamine.
Zolmitriptan is a member of the triptan class of 5-hydroxytryptamine(5-HT)1B/1D/(1F) receptor agonists used to treat acute migraine. [Sumatriptan] was the first triptan to be developed, but had poor oral bioavailability and lipophilicity. This led to the development of second-generation triptans, including [almotriptan], [eletriptan], [frovatriptan], [naratriptan], [rizatriptan], and zolmitriptan. Triptans can be administered alone or in combination with an NSAID like [naproxen], and represent the current "gold standard" for acute migraine treatment. Zolmitriptan was first approved by the FDA for sale by Zeneca Pharmaceuticals under the trade name Zomig® on November 25, 1997. It is currently available in both tablet and nasal spray forms.
Zolmitriptan is a Serotonin-1b and Serotonin-1d Receptor Agonist. The mechanism of action of zolmitriptan is as a Serotonin 1b Receptor Agonist, and Serotonin 1d Receptor Agonist.
Zolmitriptan is a member of the triptan class of agents with anti-migraine properties. Zolmitriptan selectively binds to and activates serotonin (5-HT) 1B receptors expressed in intracranial arteries and 5-HT 1D receptors located on peripheral trigeminal sensory nerve terminals in the meninges and central terminals in brainstem sensory nuclei. Receptor binding results in constriction of cranial vessels, reduction of vessel pulsation and inhibition of nociceptive transmission, thereby providing relief of migraine headaches. Zolmitriptan may also relieve migraine headaches by inhibition of pro-inflammatory neuropeptide release.
Zolmitriptan is only found in individuals that have used or taken this drug. It is a synthetic tryptamine derivative and appears as a white powder that is readily soluble in water. Zolmitriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction. Current theories proposed to explain the etiology of migraine headache suggest that symptoms are due to local cranial vasodilatation and/or to the release of sensory neuropeptides (vasoactive intestinal peptide, substance P and calcitonin gene-related peptide) through nerve endings in the trigeminal system. The therapeutic activity of zolmitriptan for the treatment of migraine headache can most likely be attributed to the agonist effects at the 5HT1B/1D receptors on intracranial blood vessels (including the arterio-venous anastomoses) and sensory nerves of the trigeminal system which result in cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.
CAS No. 139264-17-8
Product Name Zolmitriptan
Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
IUPAC Name (4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1
Standard InChIKey ULSDMUVEXKOYBU-ZDUSSCGKSA-N
Isomeric SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3
SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Canonical SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Appearance Solid powder
Melting Point 136
Physical Description Solid
Solubility 1.90e-01 g/L
Synonyms 311C90
4-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-2-oxazolidinone
AscoTop
Flezol
zolmitriptan
Zomig
Zomigoro
Reference Martin GR: Pre-clinical pharmacology of zolmitriptan (Zomig; formerly 311C90), a centrally and peripherally acting 5HT1B/1D agonist for migraine. Cephalalgia. 1997 Oct;17 Suppl 18:4-14. [PMID:9399012]
Rubio-Beltran E, Labastida-Ramirez A, Villalon CM, MaassenVanDenBrink A: Is selective 5-HT1F receptor agonism an entity apart from that of the triptans in antimigraine therapy? Pharmacol Ther. 2018 Jun;186:88-97. doi: 10.1016/j.pharmthera.2018.01.005. Epub 2018 Jan 17. [PMID:29352859]
Goadsby PJ, Holland PR, Martins-Oliveira M, Hoffmann J, Schankin C, Akerman S: Pathophysiology of Migraine: A Disorder of Sensory Processing. Physiol Rev. 2017 Apr;97(2):553-622. doi: 10.1152/physrev.00034.2015. [PMID:28179394]
Becker WJ: Acute Migraine Treatment in Adults. Headache. 2015 Jun;55(6):778-93. doi: 10.1111/head.12550. Epub 2015 Apr 15. [PMID:25877672]
Feniuk W, Humphrey PP, Perren MJ, Connor HE, Whalley ET: Rationale for the use of 5-HT1-like agonists in the treatment of migraine. J Neurol. 1991;238 Suppl 1:S57-61. doi: 10.1007/bf01642908. [PMID:1646289]
Qubty W, Patniyot I: Migraine Pathophysiology. Pediatr Neurol. 2020 Feb 4. pii: S0887-8994(20)30048-5. doi: 10.1016/j.pediatrneurol.2019.12.014. [PMID:32192818]
Supronsinchai W, Hoffmans J, Akermann S, Goadsby PJ: KCl-induced repetitive cortical spreading depression inhibits trigeminal neuronal firing mediated by 5-HT1B/1D and opioid receptor J Headache Pain. 2013 Feb 21;14(Suppl 1):P69.
Longmore J, Shaw D, Smith D, Hopkins R, McAllister G, Pickard JD, Sirinathsinghji DJ, Butler AJ, Hill RG: Differential distribution of 5HT1D- and 5HT1B-immunoreactivity within the human trigemino-cerebrovascular system: implications for the discovery of new antimigraine drugs. Cephalalgia. 1997 Dec;17(8):833-42. doi: 10.1046/j.1468-2982.1997.1708833.x. [PMID:9453271]
Dixon R, Warrander A: The clinical pharmacokinetics of zolmitriptan. Cephalalgia. 1997 Oct;17 Suppl 18:15-20. doi: 10.1177/0333102497017S1803. [PMID:9399013]
Tepper SJ, Chen S, Reidenbach F, Rapoport AM: Intranasal zolmitriptan for the treatment of acute migraine. Headache. 2013 Sep;53 Suppl 2:62-71. doi: 10.1111/head.12181. [PMID:24024604]
Dixon R, French S, Kemp J, Sellers M, Yates R: The metabolism of zolmitriptan: effects of an inducer and an inhibitor of cytochrome p450 on its pharmacokinetics in healthy volunteers. Clin Drug Investig. 1998;15(6):515-22. [PMID:18370509]
Seaber E, On N, Dixon RM, Gibbens M, Leavens WJ, Liptrot J, Chittick G, Posner J, Rolan PE, Pack RW: The absolute bioavailability and metabolic disposition of the novel antimigraine compound zolmitriptan (311C90). Br J Clin Pharmacol. 1997 Jun;43(6):579-87. doi: 10.1046/j.1365-2125.1997.00614.x. [PMID:9205817]
Wild MJ, McKillop D, Butters CJ: Determination of the human cytochrome P450 isoforms involved in the metabolism of zolmitriptan. Xenobiotica. 1999 Aug;29(8):847-57. [PMID:10553725]
FDA Approved Drug Products: ZOMIG/ZOMIG-ZMT (zolmitriptan) oral tablets and nasal spray
PubChem Compound 60857
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator